molecular formula C12H23NO4 B14642686 Dibutyl 2,2'-azanediyldiacetate CAS No. 53743-59-2

Dibutyl 2,2'-azanediyldiacetate

Cat. No.: B14642686
CAS No.: 53743-59-2
M. Wt: 245.32 g/mol
InChI Key: OXGRNSCFYSJLFX-UHFFFAOYSA-N
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Description

Iminodi-acetic acid dibutyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors. Iminodi-acetic acid dibutyl ester is a derivative of iminodiacetic acid, which is a dicarboxylic acid amine. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iminodi-acetic acid dibutyl ester typically involves the esterification of iminodiacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:

HN(CH2COOH)2+2C4H9OHHN(CH2COOC4H9)2+2H2O\text{HN(CH}_2\text{COOH)}_2 + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{HN(CH}_2\text{COOC}_4\text{H}_9\text{)}_2 + 2 \text{H}_2\text{O} HN(CH2​COOH)2​+2C4​H9​OH→HN(CH2​COOC4​H9​)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of iminodi-acetic acid dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the ester.

Chemical Reactions Analysis

Types of Reactions

Iminodi-acetic acid dibutyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to iminodiacetic acid and butanol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Iminodiacetic acid and butanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: New esters or other substituted products.

Scientific Research Applications

Iminodi-acetic acid dibutyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which iminodi-acetic acid dibutyl ester exerts its effects depends on its interaction with other molecules. As an ester, it can participate in hydrolysis reactions, releasing iminodiacetic acid and butanol. The iminodiacetic acid can then act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    Iminodiacetic acid diethyl ester: Similar structure but with ethyl groups instead of butyl groups.

    Iminodiacetic acid dimethyl ester: Similar structure but with methyl groups instead of butyl groups.

    Nitrilotriacetic acid: A related compound with three carboxylic acid groups instead of two.

Uniqueness

Iminodi-acetic acid dibutyl ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. The butyl groups provide different solubility and reactivity characteristics compared to other esters of iminodiacetic acid.

Properties

CAS No.

53743-59-2

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

butyl 2-[(2-butoxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C12H23NO4/c1-3-5-7-16-11(14)9-13-10-12(15)17-8-6-4-2/h13H,3-10H2,1-2H3

InChI Key

OXGRNSCFYSJLFX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CNCC(=O)OCCCC

Origin of Product

United States

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